

# A Comparative Analysis of [Dmt<sup>1</sup>]DALDA: Dose-Response, Signaling, and Alternatives

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## Compound of Interest

Compound Name: [Dmt<sup>1</sup>]DALDA

Cat. No.: B526439

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For researchers and professionals in drug development, understanding the dose-response relationship and mechanism of action of novel compounds is paramount. This guide provides a detailed statistical analysis of [Dmt<sup>1</sup>]DALDA, a potent  $\mu$ -opioid receptor agonist, and compares its performance with relevant alternatives based on experimental data.

[Dmt<sup>1</sup>]DALDA (H-Dmt-d-Arg-Phe-Lys-NH<sub>2</sub>) is a synthetic tetrapeptide analogue of the endogenous opioid peptide dermorphin.[1][2] The substitution of the first amino acid, Tyrosine, with 2',6'-dimethyltyrosine (Dmt) significantly enhances its binding affinity and potency at the  $\mu$ -opioid receptor.[3][4][5] This guide delves into the quantitative aspects of its dose-response curves, the underlying signaling pathways, and a comparison with other key opioid peptides.

## Comparative Dose-Response and Binding Affinity Data

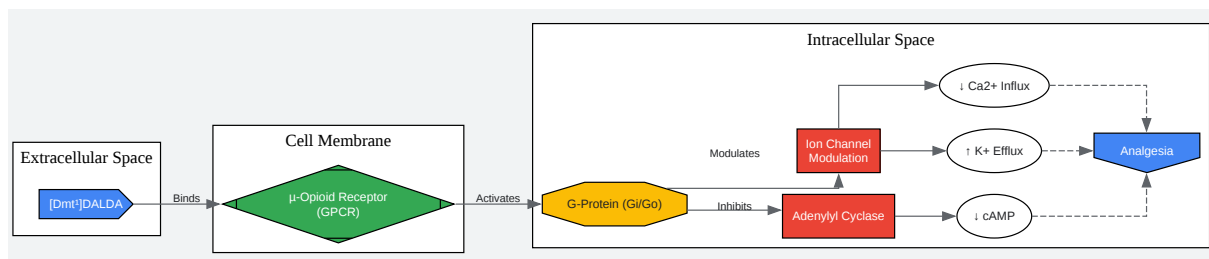
The potency and efficacy of [Dmt<sup>1</sup>]DALDA and its analogues have been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative data, offering a clear comparison of their pharmacological profiles.

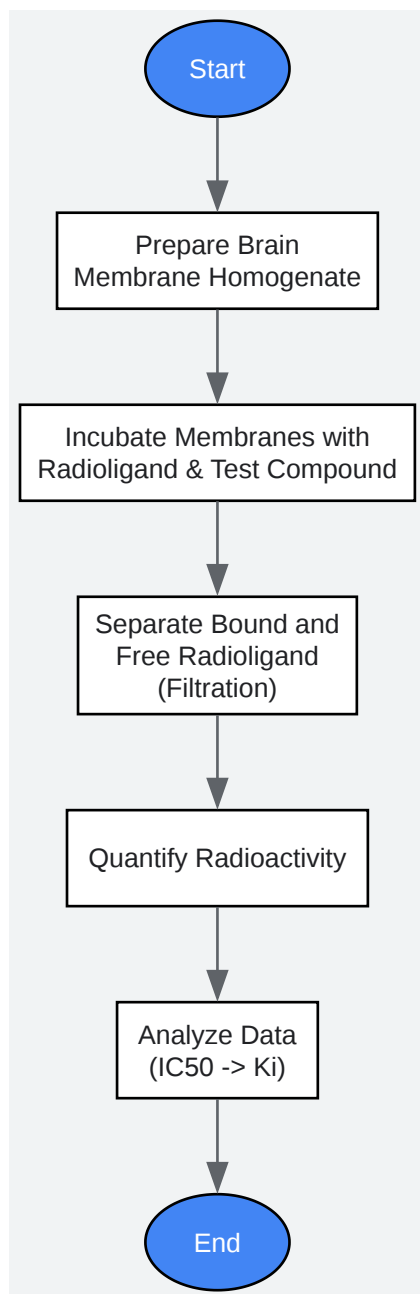
Compound	$\mu$ -Opioid Receptor Binding Affinity (K <sub>i</sub> , nM)	$\delta$ -Opioid Receptor Binding Affinity (K <sub>i</sub> , nM)	$\kappa$ -Opioid Receptor Binding Affinity (K <sub>i</sub> , nM)	Source
[Dmt <sup>1</sup> ]DALDA	0.143 - 0.199	>1000	22.3	<a href="#">[3]</a> <a href="#">[6]</a>
DALDA	1.69	>1000	>1000	<a href="#">[4]</a>
DAMGO	1.0 - 2.5	200 - 500	>1000	<a href="#">[4]</a> <a href="#">[6]</a>
Morphine	1.0 - 5.0	200 - 1000	30 - 100	
H-Dmt-D-Arg-Dmp-Lys-NH <sub>2</sub>	0.00935	105	3.27	<a href="#">[3]</a>
H-Tmt-d-Arg-Phe-Lys-NH <sub>2</sub>	0.334	1780	1130	<a href="#">[5]</a>
H-Emt-d-Arg-Phe-Lys-NH <sub>2</sub>	0.466	2160	1560	<a href="#">[5]</a>

Compound	Guinea Pig Ileum (GPI) Assay (IC <sub>50</sub> , nM)	Mouse Vas Deferens (MVD) Assay (IC <sub>50</sub> , nM)	[ <sup>35</sup> S]GTPyS Binding (EC <sub>50</sub> , nM)	Antinociceptive Potency (vs. Morphine)	Source
[Dmt <sup>1</sup> ]DALDA	0.11 - 0.25	160 - 400	0.35	40-5000 fold more potent	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
DALDA	20	3000	102	-	<a href="#">[4]</a>
DAMGO	1.0 - 5.0	1000 - 3000	12.1	-	<a href="#">[4]</a>
Morphine	30 - 70	500 - 1500	-	1 (Reference)	
H-Dmt-D-Arg-Dmp-Lys-NH <sub>2</sub>	0.13	183	-	-	<a href="#">[3]</a>

## Signaling Pathway and Mechanism of Action

[Dmt<sup>1</sup>]DALDA exerts its effects primarily through the activation of the  $\mu$ -opioid receptor, a G-protein coupled receptor (GPCR).[4] Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates a signaling cascade that ultimately results in the modulation of neuronal excitability and neurotransmitter release, producing potent analgesia.[7] The Dmt residue is a key driver for its high potency and agonist activity.[4]





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